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Compound of Interest

Compound Name: 1,3-Thiazole-2-carbonyl chloride

Cat. No.: B1306194

Introduction

1,3-Thiazole-2-carbonyl chloride is a versatile heterocyclic building block crucial in the
discovery of novel therapeutic agents. The thiazole ring is a privileged scaffold in medicinal
chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its unique
electronic properties and ability to participate in hydrogen bonding and other non-covalent
interactions make it an attractive core for designing molecules that can effectively interact with
biological targets.[3] 1,3-Thiazole-2-carbonyl chloride serves as a key intermediate for the
synthesis of a wide array of derivatives, most notably thiazole-2-carboxamides, which have
demonstrated significant potential across various disease areas.

Therapeutic Applications of 1,3-Thiazole-2-carboxamide Derivatives

The derivatization of 1,3-thiazole-2-carbonyl chloride, primarily through amide bond
formation, has led to the development of compounds with a broad spectrum of pharmacological

activities.
Anticancer Activity:

Thiazole-2-carboxamides have emerged as potent anticancer agents by targeting various
components of cellular signaling pathways. A notable application is in the development of
kinase inhibitors. For instance, novel thiazole-2-carboxamide derivatives have been
synthesized and evaluated as c-Met kinase inhibitors, a key target in cancer therapy.[3] Several
of these compounds have displayed significant antiproliferative activity against human lung and
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breast cancer cell lines.[4] The amide moiety in these structures often plays a critical role in
binding to the hinge region of the kinase domain.

Table 1: Anticancer Activity of Representative Thiazole-2-carboxamide Derivatives

Compound ID Target Cell Line IC50 (pM) Reference
Human Lung

6f EGFR 0.48 [4]
Cancer

Human Breast

6f EGFR Cancer 3.66 [4]
5lam c-Met Kinase - 0.00254 [3]
5lak c-Met Kinase - 0.00389 [3]
5l1an c-Met Kinase - 0.00373 [3]
3b PI3Ka - 0.086 [5]
3b mTOR - 0.221 [5]

Anti-inflammatory and COX Inhibition:

Chronic inflammation is a hallmark of many diseases, and cyclooxygenase (COX) enzymes are
key mediators of the inflammatory response. Thiazole-2-carboxamide derivatives have been
investigated as COX inhibitors. Certain synthesized compounds have shown potent inhibitory
activity against both COX-1 and COX-2 enzymes, suggesting their potential as anti-
inflammatory agents.[1]

Table 2: COX Inhibition by Thiazole-2-carboxamide Derivatives
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Selectivity

Compound ID Target IC50 (pM) Ratio (COX- Reference
1/COX-2)

2a COX-1 2.65 2.766 [1]

2a COX-2 0.958 [1]

2b COX-1 0.239 1.251 [1]

2b COX-2 0.191 [1]

Antimicrobial and Antifungal Activity:

The thiazole scaffold is present in several antimicrobial agents. Derivatives synthesized from
1,3-thiazole-2-carbonyl chloride have been evaluated for their activity against various
pathogens. For example, certain thiazole-derived amides have demonstrated good
antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as
antifungal activity against Candida albicans and Aspergillus niger.[6]

Antitubercular Activity:

Tuberculosis remains a significant global health threat, and new drugs are urgently needed.
Benzo[d]thiazole-2-carboxamides have been identified as a new class of antituberculosis
agents that inhibit mycobacterial ATP phosphoribosyl transferase (ATP-PRTase), a key enzyme
in the histidine biosynthesis pathway.[7]

Table 3: Antitubercular Activity of Benzo[d]thiazole-2-carboxamides

Compound ID Target EC50 (pM) Reference

1n ATP-PRTase - [7]

2a ATP-PRTase - [7]
Antioxidant Activity:
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Some thiazole-carboxamide derivatives have been shown to possess potent antioxidant
properties, with some compounds exhibiting stronger radical scavenging activity than the
standard antioxidant, Trolox.[8]

Table 4: Antioxidant Activity of Thiazole-carboxamide Derivatives

Compound ID Assay IC50 (pM) Reference
DPPH Radical

LMH6 _ 0.185 [8]
Scavenging
DPPH Radical

LMH7 _ 0.221 [8]
Scavenging
DPPH Radical

Trolox (Standard) ) 3.10 [8]
Scavenging

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Thiazole-2-carboxamides from 1,3-
Thiazole-2-carbonyl chloride

This protocol describes a general method for the acylation of primary or secondary amines with
1,3-thiazole-2-carbonyl chloride to yield the corresponding thiazole-2-carboxamides.

Materials:

1,3-Thiazole-2-carbonyl chloride

Appropriate primary or secondary amine

Triethylamine (Et3N) or other suitable base

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

1N Hydrochloric acid (HCI)

1IN Sodium hydroxide (NaOH)
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Anhydrous sodium sulfate (Na2S0O4) or magnesium sulfate (MgS0O4)

Standard laboratory glassware and magnetic stirrer

Rotary evaporator

Thin-layer chromatography (TLC) supplies

Column chromatography supplies (silica gel, solvents)
Procedure:

e Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar,
dissolve the amine (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.qg.,
nitrogen or argon).

» Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the solution.

o Addition of Acid Chloride: Cool the reaction mixture to O °C in an ice bath. To this stirred
solution, add a solution of 1,3-thiazole-2-carbonyl chloride (1.0 equivalent) in anhydrous
DCM dropwise over 10-15 minutes.

¢ Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
The progress of the reaction should be monitored by TLC.

o Work-up:
o Once the reaction is complete, dilute the mixture with DCM.
o Wash the organic layer sequentially with 1N HCI, water, and 1N NaOH.
o Dry the organic layer over anhydrous Na2S04 or MgSO4.

o Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary
evaporator.

 Purification: The crude product can be purified by recrystallization or column chromatography
on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in
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hexanes) to afford the pure thiazole-2-carboxamide.

¢ Characterization: The structure and purity of the final product should be confirmed by
appropriate analytical techniques, such as 'H NMR, 13C NMR, and mass spectrometry.

Starting Materials Reaction Conditions

1,3-Thiazole-2-carbonyl chloride Primary or Secondary Amine (R-NH2 or R2NH) Anhydrous Solvent (e.g., DCM) Base (e.g., Triethylamine)
Reactant Reactant Medium Catalyst/Reagent
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Caption: Synthetic workflow for thiazole-2-carboxamides.
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Caption: Inhibition of a kinase signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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